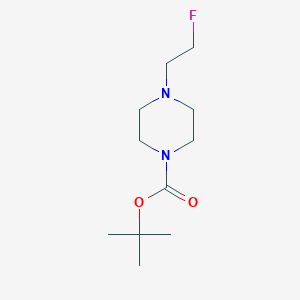

4-Chloro-2-(piperazin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

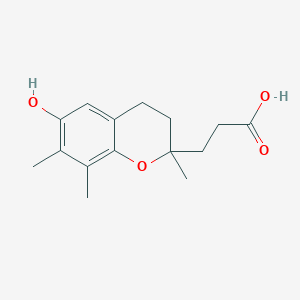

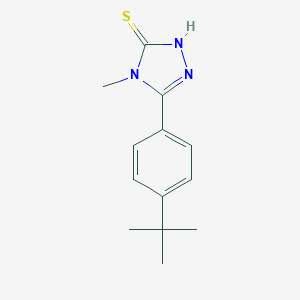

“4-Chloro-2-(piperazin-1-yl)pyrimidine” is a chemical compound that consists of a pyrimidylpiperazine cation joined by the C1/N3 atoms of each unit . It is a derivative of 2-Chloropyrimidine, which undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .

Synthesis Analysis

The synthesis of compounds similar to “4-Chloro-2-(piperazin-1-yl)pyrimidine” has been reported in the literature. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .

科学的研究の応用

Development of Anti-Cancer Compounds

4-Chloro-2-(piperazin-1-yl)pyrimidine has been used in the development of compounds that target Poly (ADP-Ribose) Polymerase in human breast cancer cells . The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells .

PAK4 Inhibitors

This compound has also been used in the development of p21-activated kinase 4 (PAK4) inhibitors . PAK4 is a key effector of the Rho family GTPases Rac and Cdc42, and its expression and activity play critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions . Compounds developed using 4-Chloro-2-(piperazin-1-yl)pyrimidine showed significant inhibitory activity against PAK4 .

Derivatization Reagent for Carboxyl Groups

4-Chloro-2-(piperazin-1-yl)pyrimidine may be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .

Synthesis of PI3K/mTOR Inhibitors

The synthetic routes of 4-Chloro-2-(piperazin-1-yl)pyrimidine can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3- d] pyrimidine nucleus . These inhibitors have potential applications in cancer treatment.

5. Inhibition of Cell Migration and Invasion Compounds developed using 4-Chloro-2-(piperazin-1-yl)pyrimidine have been found to inhibit cell migration and invasion in A549 cells . This suggests potential applications in the treatment of diseases characterized by abnormal cell migration and invasion, such as cancer .

作用機序

Target of Action

The primary target of 4-Chloro-2-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cognitive functions .

Mode of Action

4-Chloro-2-(piperazin-1-yl)pyrimidine interacts with its target, AChE, by inhibiting its activity . This compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .

Biochemical Pathways

The inhibition of AChE by 4-Chloro-2-(piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive functions .

Pharmacokinetics

The compound’s density is reported to be 1272 g/cm3 , and its boiling point is 362.673ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The inhibition of AChE by 4-Chloro-2-(piperazin-1-yl)pyrimidine leads to an increase in the concentration of acetylcholine, enhancing cognitive functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Action Environment

The action of 4-Chloro-2-(piperazin-1-yl)pyrimidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Additionally, it is reported that this compound is harmful to aquatic environments, indicating that it should be prevented from contacting groundwater, waterways, or sewage systems

特性

IUPAC Name |

4-chloro-2-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSYDNGEAVHZAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618595 |

Source

|

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179756-90-2 |

Source

|

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)